Some in vitro studies suggest that Rosarin possesses antioxidant properties. These studies have shown that Rosarin can scavenge free radicals, which are molecules that can damage cells and contribute to various health conditions []. However, further research is needed to confirm these findings and understand the potential implications for human health.
Limited pre-clinical studies suggest that Rosarin might have neuroprotective effects. For instance, one study observed that Rosarin administration improved memory function in mice with induced amnesia []. However, more research is required to understand the mechanisms behind these potential effects and their relevance to human neurological conditions.
In vitro and animal studies have shown that Rosarin may play a role in glucose metabolism []. These studies suggest Rosarin might improve insulin sensitivity and potentially influence blood sugar regulation. However, human trials are needed to determine the effectiveness and safety of Rosarin for managing blood sugar levels.
Rosarin is a natural compound classified as a cinnamyl alcohol glycoside, primarily isolated from the plant Rhodiola rosea, commonly known as golden root or roseroot. It is characterized by its unique glycosidic structure, which contributes to its various biological activities. The compound is recognized for its potential neuroprotective properties and is often studied for its role in enhancing mental performance and reducing fatigue .
Rosarin has demonstrated multiple biological activities, which include:
The synthesis of Rosarin can be achieved through several methods:
Rosarin has several applications across different fields:
Several compounds share structural or functional similarities with Rosarin. Below is a comparison highlighting their uniqueness:
Compound | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Salidroside | Phenylpropanoid glycoside | Neuroprotective, anti-fatigue | Higher potency in stress resilience |
Rhodioloside | Glycoside | Antioxidant, anti-inflammatory | Derived from different plant species |
Cinnamyl Alcohol | Alcohol | Antimicrobial, antioxidant | Non-glycosidic structure |
Rosarin stands out due to its specific combination of neuroprotective and immune-regulatory activities, which are less pronounced in some of its counterparts. Its extraction from Rhodiola rosea also adds to its unique profile as a natural product with diverse health benefits .
Rosarin’s molecular formula is C₂₀H₂₈O₁₀, with a molecular weight of 428.4 g/mol . Its structure comprises a cinnamyl alcohol moiety linked to a disaccharide unit composed of glucose and arabinofuranose (Figure 1). The canonical SMILES notation, O[C@@H]1C@@HC@HOC@H[C@H]1O, highlights the β-D-glucopyranosyl backbone and α-L-arabinofuranosyl side chain . The InChI key (IEBFEMIXXHIISM-YZOUKVLTSA-N) confirms its unique stereochemical identity .
Property | Value | Source |
---|---|---|
Empirical Formula | C₂₀H₂₈O₁₀ | |
Molecular Weight (g/mol) | 428.4 | |
Exact Mass | 428.16824709 | |
Topological Polar SA | 158.0 Ų |
Rosarin’s stereochemistry is defined by multiple chiral centers. The IUPAC name, (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol, specifies the configurations at C2, C3, C4, C5, and C6 . The (E)-configuration of the cinnamyl group (C=C bond) is critical for its biological activity and distinguishes it from potential (Z)-isomers, though the latter are not reported in natural sources .
While direct crystallographic data for Rosarin are limited, studies on its metal complexes and derivatives provide insights into its conformational flexibility. For instance, copper complexes of Rosarin derivatives exhibit distorted square-planar geometries, as confirmed by X-ray diffraction . Computational models predict a coil-like arrangement in expanded Rosarin analogs, stabilized by intramolecular hydrogen bonding . The arabinofuranose unit adopts a ³T₂ puckering conformation, while the glucopyranose ring maintains a ⁴C₁ chair configuration .
Rosarin, Rosavin, and Rosin belong to the "rosavins" group, exclusive to Rhodiola rosea . While Rosarin features an α-L-arabinofuranose unit, Rosavin contains α-L-arabinopyranose, altering their glycosidic linkage orientations (Table 2) . Rosin, the simplest member, lacks the arabinose substituent, comprising only cinnamyl alcohol and glucose .
Compound | Sugar Moiety | Glycosidic Linkage | Molecular Formula |
---|---|---|---|
Rosarin | α-L-arabinofuranose | 1→6 with glucose | C₂₀H₂₈O₁₀ |
Rosavin | α-L-arabinopyranose | 1→6 with glucose | C₂₀H₂₈O₁₀ |
Rosin | None (single glucose unit) | 1→1 with cinnamyl alcohol | C₁₉H₂₆O₉ |
Rosarin is primarily isolated from Rhodiola species, but partial syntheses involve glycosylation of cinnamyl alcohol derivatives. A reported method condenses cinnamyl alcohol with protected arabinofuranosyl and glucopyranosyl donors under acid catalysis, followed by deprotection . Stereocontrol is achieved using chiral auxiliaries, yielding Rosarin with >98% HPLC purity .
In Rhodiola rosea, Rosarin biosynthesis proceeds via the phenylpropanoid pathway:
HPLC methods employ C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile-water gradients (0.1% formic acid), detecting Rosarin at 254 nm . Retention time: ~12.5 min .
Parameter | Value |
---|---|
Column | C18 reverse-phase |
Mobile Phase | Acetonitrile:H₂O (30:70→60:40) |
Flow Rate | 1.0 mL/min |
Detection | UV at 254 nm |
Rosarin’s hydroxyl groups serve as chiral ligands in asymmetric catalysis. Copper complexes of Rosarin derivatives demonstrate enantioselectivity in Diels-Alder reactions (up to 90% ee) .
Anthracene-bridged Rosarin analogs exhibit near-infrared (NIR-II) absorption (λₐᵦₛ = 676 nm), making them candidates for organic photovoltaics .